molecular formula C21H30N2O7 B13677730 tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate

tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate

Cat. No.: B13677730
M. Wt: 422.5 g/mol
InChI Key: GCPLPRLUVVBPRG-UHFFFAOYSA-N
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Description

tert-Butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate is a complex organic compound that features a morpholine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate typically involves multiple steps. One common method involves the protection of amino acids followed by esterification and subsequent functional group modifications. For instance, the Steglich esterification is a mild reaction that allows the formation of tert-butyl esters . This method involves the use of dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts.

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while esterification reactions produce tert-butyl esters.

Scientific Research Applications

tert-Butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amino acids.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in a range of chemical reactions, influencing biological pathways and processes. For instance, the ester and amide groups can interact with enzymes, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl esters: Similar in structure but may lack the morpholine ring or specific functional groups.

    Benzyloxycarbonyl derivatives: Share the benzyloxycarbonyl protecting group but differ in other structural aspects.

Uniqueness

tert-Butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate is unique due to its combination of a morpholine ring, tert-butyl ester, and benzyloxycarbonyl protecting group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C21H30N2O7

Molecular Weight

422.5 g/mol

IUPAC Name

tert-butyl 2-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]morpholine-4-carboxylate

InChI

InChI=1S/C21H30N2O7/c1-21(2,3)30-20(26)23-10-11-28-16(13-23)12-17(18(24)27-4)22-19(25)29-14-15-8-6-5-7-9-15/h5-9,16-17H,10-14H2,1-4H3,(H,22,25)

InChI Key

GCPLPRLUVVBPRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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